molecular formula C14H22ClN3O3 B612855 Z-Lys-NH2 hcl CAS No. 112785-42-9

Z-Lys-NH2 hcl

Cat. No.: B612855
CAS No.: 112785-42-9
M. Wt: 315.8
InChI Key: MDEZKXTTYPBMFC-YDALLXLXSA-N
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Description

Z-Lys-NH2 hydrochloride: is a synthetic peptide derivative with the chemical name benzyl (5S)-5,6-diamino-6-oxohexylcarbamate hydrochloride . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Lys-NH2 hydrochloride typically involves the protection of the amino groups of lysine followed by the introduction of the benzyl group. The process includes:

Industrial Production Methods: Industrial production of Z-Lys-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, acylation with NHS esters results in the formation of amides, while reactions with isothiocyanates yield thioureas .

Scientific Research Applications

Chemistry: Z-Lys-NH2 hydrochloride is used in peptide synthesis and as a building block for more complex molecules. Its reactivity with various electrophiles makes it a versatile intermediate in organic synthesis .

Biology and Medicine: In biological research, Z-Lys-NH2 hydrochloride is used for labeling and crosslinking proteins. It is also investigated for its potential therapeutic applications, including as a component in drug delivery systems and as a scaffold for tissue engineering .

Industry: In the industrial sector, Z-Lys-NH2 hydrochloride is used in the production of biocompatible materials and hydrogels. These materials have applications in drug delivery, wound healing, and as scaffolds for cell culture .

Mechanism of Action

The mechanism of action of Z-Lys-NH2 hydrochloride involves its interaction with primary amines in proteins and peptides. The compound’s primary amines are nucleophilic, allowing them to react with various electrophilic reagents. This reactivity is utilized in crosslinking and labeling applications, where Z-Lys-NH2 hydrochloride forms stable covalent bonds with target molecules .

Properties

IUPAC Name

benzyl N-[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.ClH/c15-9-5-4-8-12(13(16)18)17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEZKXTTYPBMFC-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718491
Record name N~2~-[(Benzyloxy)carbonyl]-L-lysinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112785-42-9
Record name N~2~-[(Benzyloxy)carbonyl]-L-lysinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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